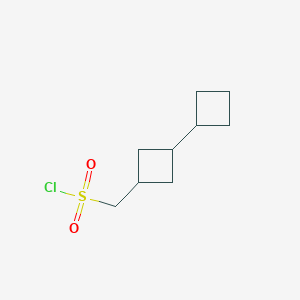

(3-Cyclobutylcyclobutyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

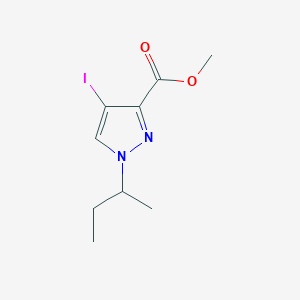

“(3-Cyclobutylcyclobutyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C9H15ClO2S and a molecular weight of 222.73. It’s a derivative of methanesulfonyl chloride, which is an organosulfur compound with the formula CH3SO2Cl .

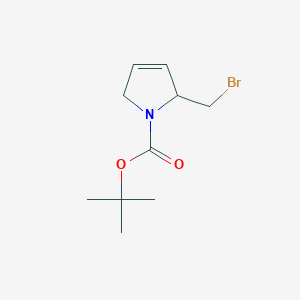

Molecular Structure Analysis

The InChI code for “(3-Cyclobutylcyclobutyl)methanesulfonyl chloride” is1S/C9H15ClO2S/c1-9(2,3)8-4-7(5-8)6-13(10,11)12 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is used as a precursor to many compounds . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The specific chemical reactions involving “(3-Cyclobutylcyclobutyl)methanesulfonyl chloride” are not specified in the searched resources.Applications De Recherche Scientifique

Electrochemical Properties and Applications

Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl₃, which has been explored for its electrochemical properties, particularly in the context of vanadium pentoxide films prepared by the sol–gel route. Such films, used as cathodes, exhibit reversible sodium intercalation, indicating potential applications in battery technologies (L. Su, J. Winnick, & P. Kohl, 2001).

NMR Chemical Shift Measurements

The utility of sodium methanesulfonate for chemical shift determination in NMR studies, particularly in aqueous solutions containing cyclodextrin and anionic guests, highlights its role in enhancing the precision of chemical analysis (N. Funasaki, M. Nomura, H. Yamaguchi, S. Ishikawa, & S. Neya, 2000).

Organic Synthesis and Catalysis

Research on cyclododeceno[b]indene derivatives using methanesulfonic acid as a catalyst exemplifies the compound's utility in facilitating organic transformations and analyzing preferred conformations of complex molecules, which is crucial for synthetic chemistry and drug design (Chunyan Zhang, Sheng-min Gong, Li Zhang, Dao-quan Wang, & Mingan Wang, 2010).

Medicinal Chemistry and Drug Design

Silyl radical-mediated activation of sulfamoyl chlorides enables the direct access to aliphatic sulfonamides from alkenes, showcasing the role of methanesulfonyl chloride derivatives in the development of novel compounds for medicinal chemistry (Sandrine M. Hell, Claudio F. Meyer, G. Laudadio, Antonio Misale, M. Willis, T. Noël, A. A. Trabanco, & V. Gouverneur, 2019).

Environmental Chemistry and Atmospheric Studies

Investigations into the chemical transformations of methanesulfonic acid and its derivatives in the atmosphere contribute to our understanding of atmospheric chemistry, particularly in relation to sulfur-containing compounds derived from natural sources like oceanic phytoplankton (Kai Chung Kwong, M. M. Chim, E. H. Hoffmann, A. Tilgner, H. Herrmann, J. F. Davies, K. Wilson, & M. Chan, 2018).

Safety and Hazards

The safety data sheet for methanesulfonyl chloride indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage . It’s also harmful to aquatic life . The specific safety and hazard information for “(3-Cyclobutylcyclobutyl)methanesulfonyl chloride” is not specified in the searched resources.

Propriétés

IUPAC Name |

(3-cyclobutylcyclobutyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2S/c10-13(11,12)6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHMPPZXHQGTQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CC(C2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Cyclobutylcyclobutyl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2519882.png)